molecular formula C14H16BrClN2O3 B3622959 Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate

Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B3622959
M. Wt: 375.64 g/mol
InChI Key: FBXLHHJRMMAXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a benzoyl group that is further substituted with bromine and chlorine atoms.

Preparation Methods

The synthesis of Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoic acid. This can be achieved through the bromination and chlorination of benzoic acid.

    Coupling with Piperazine: The benzoyl intermediate is then coupled with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzoyl-piperazine intermediate.

    Esterification: The final step involves the esterification of the benzoyl-piperazine intermediate with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring. Oxidizing agents such as potassium permanganate can be used, while reducing agents like lithium aluminum hydride can facilitate reduction.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the substituted benzoyl group play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate: Similar structure but lacks the bromine substitution, which may affect its biological activity.

    Ethyl 4-(5-bromo-2-methylbenzoyl)piperazine-1-carboxylate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

    Ethyl 4-(5-bromo-2-fluorobenzoyl)piperazine-1-carboxylate: Substitution with fluorine instead of chlorine, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClN2O3/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)11-9-10(15)3-4-12(11)16/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXLHHJRMMAXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(5-bromo-2-chlorobenzoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.